![molecular formula C13H14N2O5 B5195603 methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate](/img/structure/B5195603.png)
methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate
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Overview
Description
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate, also known as MNOB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. MNOB belongs to the class of piperidine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of various inflammatory mediators such as prostaglandins and leukotrienes. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to induce apoptosis in cancer cells and inhibit the growth of microbial strains. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has also been found to exhibit neuroprotective effects and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate exhibits a range of biological activities, making it a useful tool for studying various cellular pathways. However, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate also has some limitations. It is a synthetic compound and may not accurately represent the biological activity of natural compounds. Additionally, the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is not fully understood, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate. One area of interest is the development of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate derivatives with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential as a therapeutic agent. Further research is also needed to investigate the potential use of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate in the treatment of various diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a bioactive molecule. It exhibits a range of biochemical and physiological effects and has been found to have potential as a therapeutic agent. However, further research is needed to fully understand the mechanism of action of methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate and its potential applications.
Synthesis Methods
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate can be synthesized through a multistep process involving the reaction of 3-nitro-2-piperidinone with methyl 4-bromobenzoate. The reaction is carried out in the presence of a suitable base and a catalyst to yield the final product. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been extensively studied for its potential as a bioactive molecule. It has been found to exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, methyl 4-(3-nitro-6-oxo-2-piperidinyl)benzoate has been found to exhibit antibacterial and antifungal activities against a range of microbial strains.
properties
IUPAC Name |
methyl 4-(3-nitro-6-oxopiperidin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-13(17)9-4-2-8(3-5-9)12-10(15(18)19)6-7-11(16)14-12/h2-5,10,12H,6-7H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXBSXLPWBAFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203533 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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